While a direct synthesis route for 2-((3,5-Dichlorobenzoyl)amino)-2-methylpropanoic acid is not explicitly described in the provided literature, a closely related compound, (R)-4-(3,5-dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid (spiroglumide, CR 2194), serves as a precursor for several derivatives, including those incorporating the 2-((3,5-dichlorobenzoyl)amino)-2-methylpropanoic acid moiety []. This suggests that analogous synthetic strategies, involving amide bond formation between 3,5-dichlorobenzoyl chloride and an appropriate amine, likely apply. Further structural modifications, such as those described for spiroglumide derivatives, could then be employed to introduce the desired functionalities.
The primary application of 2-((3,5-Dichlorobenzoyl)amino)-2-methylpropanoic acid, based on the provided abstracts, is in the development of pharmaceutical agents, particularly CCK antagonists []. One notable derivative, compound 54 (CR 2622), exhibits significantly enhanced potency compared to the parent spiroglumide in inhibiting CCKB/gastrin receptor binding and gastrin-induced calcium mobilization []. This highlights the potential of 2-((3,5-Dichlorobenzoyl)amino)-2-methylpropanoic acid as a valuable building block for drug design.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: